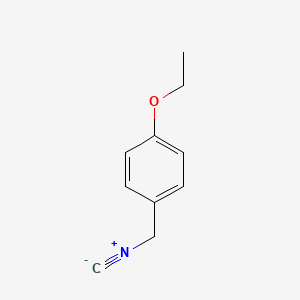

1-Ethoxy-4-(isocyanomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-(isocyanomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-4-9(5-7-10)8-11-2/h4-7H,3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVXJORABNEPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297353 | |

| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-86-9 | |

| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602261-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-4-(isocyanomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethoxy-4-(isocyanomethyl)benzene: Synthesis, Characterization, and Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-4-(isocyanomethyl)benzene, a para-substituted aromatic isocyanide. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established synthetic methodologies and extrapolates physicochemical and spectroscopic properties from closely related analogs. A detailed, field-proven protocol for the synthesis of benzyl isocyanides is presented and adapted for the preparation of the title compound, starting from commercially available precursors. Furthermore, this guide elucidates the critical distinctions in structure, reactivity, and spectroscopic signatures between this compound and its isomers, 1-ethoxy-4-isocyanatobenzene and 1-ethoxy-4-(isocyanatomethyl)benzene, to prevent ambiguity in research and development. Safety considerations for the handling of isocyanides are also discussed.

Introduction and Structural Elucidation

This compound belongs to the class of organic isocyanides (or isonitriles), characterized by a C≡N-R functional group. The isocyanide carbon atom is divalent. The structure consists of a benzene ring substituted at the 1 and 4 positions with an ethoxy group (-OCH2CH3) and an isocyanomethyl group (-CH2NC), respectively.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | (4-ethoxyphenyl)methyl isocyanide, p-ethoxybenzyl isocyanide |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | Not assigned |

It is crucial to distinguish this compound from its isomers, which possess significantly different chemical properties:

-

1-Ethoxy-4-isocyanatobenzene: The functional group is an isocyanate (-NCO) directly attached to the benzene ring.

-

1-Ethoxy-4-(isocyanatomethyl)benzene: The functional group is an isocyanatomethyl group (-CH2NCO).

The presence of the isocyanide functionality makes this compound a potentially valuable building block in multicomponent reactions, such as the Passerini and Ugi reactions, which are instrumental in the construction of complex molecular scaffolds for drug discovery.

Proposed Synthesis

A robust and convenient method for the synthesis of benzyl isocyanides from benzyl halides has been reported, which can be adapted for the preparation of this compound.[1][2] This two-step, one-pot procedure involves the reaction of a benzyl halide with trimethylsilyl cyanide (TMSCN) in the presence of a silver salt, followed by the cleavage of the resulting intermediate.

The proposed synthetic pathway starts from the commercially available 4-ethoxybenzyl bromide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure described by Kitano et al. for the synthesis of benzyl isocyanides.[1]

Materials:

-

4-Ethoxybenzyl bromide

-

Trimethylsilyl cyanide (TMSCN)

-

Silver perchlorate (AgClO4)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Celite®

Procedure:

-

To a solution of 4-ethoxybenzyl bromide (0.2 mmol) in anhydrous dichloromethane (2 mL) under an argon atmosphere, add trimethylsilyl cyanide (0.6 mmol) and silver perchlorate (0.6 mmol).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add saturated aqueous sodium bicarbonate solution (2 mL).

-

Stir the mixture for an additional 10 minutes.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Predicted Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 200 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc, THF). Insoluble in water. |

| Stability | Sensitive to acid and heat. Should be stored under an inert atmosphere at low temperatures. |

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2150-2130 cm-1.[1]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm-1) | Functional Group |

| ~2145 | C≡N stretch (isocyanide) |

| ~3050-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1610, 1510 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

Table 4: Predicted 1H NMR Spectroscopic Data (in CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to -CH2NC) |

| ~6.90 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to -OCH2CH3) |

| ~4.60 | s | 2H | -CH2NC |

| ~4.05 | q, J ≈ 7.0 Hz | 2H | -OCH2CH3 |

| ~1.40 | t, J ≈ 7.0 Hz | 3H | -OCH2CH3 |

Table 5: Predicted 13C NMR Spectroscopic Data (in CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (t) | C ≡N (isocyanide) |

| ~159 | Aromatic C -O |

| ~130 | Aromatic C -H |

| ~125 | Aromatic C -CH2 |

| ~115 | Aromatic C -H |

| ~63 | -OC H2CH3 |

| ~45 (t) | -C H2NC |

| ~15 | -OCH2C H3 |

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 161 | [M]+ |

| 134 | [M-HCN]+ |

| 118 | [M-CH3CO]+ |

| 91 | [C7H7]+ (tropylium ion) |

Reactivity and Applications

Isocyanides are known for their unique reactivity. The terminal carbon atom of the isocyanide group is nucleophilic and can also undergo α-addition reactions. This dual reactivity makes them powerful tools in organic synthesis.

Potential Applications in Drug Development:

-

Multicomponent Reactions: As mentioned, this compound is an ideal candidate for Ugi and Passerini reactions, allowing for the rapid generation of diverse libraries of peptide-like molecules for biological screening.

-

Heterocycle Synthesis: Isocyanides are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[3]

-

Coordination Chemistry: The isocyanide group can act as a ligand for transition metals, opening possibilities for the development of novel catalysts or metal-containing therapeutics.

Caption: Potential applications of this compound.

Safety and Handling

Isocyanides are generally considered toxic and have a characteristic, unpleasant odor. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

General Safety Precautions:

-

Engineering Controls: Use in a certified chemical fume hood.

-

Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. Storage under an inert atmosphere (argon or nitrogen) is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through established methods for preparing benzyl isocyanides. Its structure presents opportunities for applications in combinatorial chemistry and the synthesis of novel heterocyclic systems, making it a compound of interest for researchers in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further exploration of its chemical potential.

References

-

Organic Chemistry Portal. Isocyanide synthesis by substitution. [Link]

-

Bazgir, A. (2012). Synthesis of Benzopyranophenazines via Isocyanide-Based Three-Component Reactions. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1-Ethoxy-4-(isocyanomethyl)benzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-ethoxy-4-(isocyanomethyl)benzene, a potentially valuable building block for researchers in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide leverages established chemical principles and data from closely related analogues to project its chemical identifiers, properties, and reactivity. A detailed, field-proven protocol for its synthesis is presented, alongside a discussion of its potential applications, particularly in multicomponent reactions that are foundational to modern medicinal chemistry. This document serves as a robust resource for scientists interested in the strategic use of isocyanides in complex molecule synthesis.

Introduction: The Isocyanide Functional Group in Modern Chemistry

Isocyanides, characterized by the –N≡C functional group, are a unique class of organic compounds with a rich history and a burgeoning role in contemporary chemical synthesis.[1][2] Often regarded as "unconventional pharmacophores," their distinct electronic structure, featuring a divalent carbon, endows them with unique reactivity that is highly prized in the construction of complex molecular architectures.[1] This guide focuses on this compound, an arylmethyl isocyanide poised for utility in various synthetic endeavors. While direct experimental data for this specific molecule is not widely published, its structural similarity to well-characterized analogues like benzyl isocyanide and 4-methoxybenzyl isocyanide allows for reliable prediction of its chemical behavior and synthetic utility.[3]

Chemical Identifiers and Predicted Properties

While a specific CAS Registry Number for this compound is not found in major chemical databases, we can confidently predict its key identifiers and properties based on its constituent parts and comparison with analogous structures.

| Identifier/Property | Predicted Value / Structure | Basis of Prediction |

| IUPAC Name | This compound | Standard nomenclature rules |

| Molecular Formula | C₁₀H₁₁NO | Based on structure |

| Molecular Weight | 161.20 g/mol | Calculated from formula |

| Canonical SMILES | CCOC1=CC=C(C=C1)C[N+]#[C-] | Standard chemical representation |

| InChI | InChI=1S/C10H11NO/c1-2-12-10-5-3-9(7-11)4-6-10/h3-6H,2,7H2,1H3 | Standard chemical representation |

| Predicted Boiling Point | > 200 °C (atm) | Extrapolated from benzyl isocyanide (105-106 °C at 75 mmHg) and the effect of the ethoxy group. |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Insoluble in water. | Based on the properties of similar arylmethyl isocyanides.[4] |

| Predicted Appearance | Colorless to pale yellow liquid | Based on the appearance of benzyl isocyanide.[4] |

| Characteristic Odor | Pungent, unpleasant | A hallmark characteristic of isocyanides.[1][4] |

Note: The properties listed are predictions and should be confirmed by experimental data when the compound is synthesized.

Proposed Synthesis of this compound

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-ethoxybenzylamine. This involves the formylation of the primary amine to yield an N-formamide intermediate, followed by dehydration to the target isocyanide. This is a widely adopted and scalable method for isocyanide synthesis.[2][5]

Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-Ethoxybenzyl)formamide

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethoxybenzylamine (1 equivalent).

-

Reagent Addition: Add ethyl formate (3-5 equivalents). The use of excess ethyl formate drives the reaction to completion and can serve as the reaction solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(4-ethoxybenzyl)formamide, often a solid or viscous oil, can be purified by recrystallization or column chromatography if necessary, but is often of sufficient purity for the subsequent step.

-

Step 2: Dehydration to this compound

Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor. Phosphorus oxychloride is corrosive and reacts violently with water.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-(4-ethoxybenzyl)formamide (1 equivalent) and anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Add triethylamine (2.2-3 equivalents) as a base.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1-1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.[5]

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction by TLC until the formamide is consumed.

-

Work-up and Isolation:

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze any remaining POCl₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product should be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

Reactivity and Applications in Drug Discovery

The synthetic power of this compound lies in the versatile reactivity of the isocyanide group. This functionality can act as a nucleophile or an electrophile, making it a valuable linchpin in the assembly of complex molecules, particularly heterocyclic scaffolds common in pharmaceuticals.

Multicomponent Reactions (MCRs)

Isocyanides are famously utilized in MCRs, such as the Ugi and Passerini reactions. These reactions allow for the rapid generation of molecular diversity from simple starting materials in a single, atom-economical step.[1]

Caption: Ugi reaction utilizing this compound.

The ethoxybenzyl moiety can be strategically employed in drug design to enhance pharmacokinetic properties or to engage in specific binding interactions within a biological target. The ability to rapidly generate libraries of complex, drug-like molecules makes this isocyanide a valuable tool for lead discovery and optimization.

Synthesis of Heterocycles

Arylmethyl isocyanides are precursors to a wide array of nitrogen-containing heterocycles.[6] For instance, they can undergo cycloaddition reactions or be used in transition-metal-catalyzed processes to form imidazoles, oxazoles, and other ring systems that are prevalent in medicinal chemistry.

Bioorthogonal Chemistry and Labeling

Isocyanides have also found applications in bioorthogonal chemistry for the labeling of biomolecules.[7] Their unique reactivity allows for specific conjugation to proteins or other biological macromolecules, enabling their use in proteomics, imaging, and diagnostic applications.

Safety and Handling

Isocyanides are known for their potent and unpleasant odors.[4] They should always be handled in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. While toxicity data for this specific compound is unavailable, many volatile isocyanides are toxic and should be handled with care. Any glassware contaminated with isocyanides can be deodorized by rinsing with a solution of hydrochloric acid in methanol.[8]

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemists. Based on the well-established chemistry of its structural analogues, this guide provides a reliable roadmap for its synthesis and a compelling rationale for its application in the rapid construction of complex, biologically relevant molecules. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of versatile reagents like this compound will be paramount in accelerating the discovery process.

References

-

Chemlin. 1-ethoxy-4-(isocyanatomethyl)benzene. [Link]

-

CAS Common Chemistry. 1-Ethoxy-4-isocyanatobenzene. [Link]

-

ResearchGate. The reaction of arylmethyl isocyanides and arylmethylamines with xanthate esters: a facile and unexpected synthesis of carbamothioates. [Link]

-

PubChem. 4-Methoxybenzylisocyanide. [Link]

-

National Institutes of Health. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link]

-

PubMed. Aryl Isocyanide Derivative for One-Pot Synthesis of Purification-Free 99m Tc-labeled Hexavalent Targeting Probe. [Link]

-

NIST WebBook. Benzyl isocyanate. [Link]

-

PubChem. 1-Ethynyl-4-(isocyanatomethyl)benzene. [Link]

-

Royal Society of Chemistry. Arylsulfonylmethyl isocyanides: a novel paradigm in organic synthesis. [Link]

-

NIST WebBook. Benzene, 1-ethoxy-4-methoxy-. [Link]

-

Organic Syntheses. tert-BUTYL ISOCYANIDE. [Link]

-

ResearchGate. Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. [Link]

-

NIST WebBook. 4-Ethoxyphenyl isocyanate. [Link]

-

SIELC Technologies. Benzyl isocyanide. [Link]

-

Wikipedia. Isocyanide. [Link]

- Google Patents. Method for preparing 4-[2-(dimethylamino)

-

PubMed. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

-

Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]

-

Organic Syntheses. o-TOLYL ISOCYANIDE. [Link]

-

PubChem. Benzene, 1-ethoxy-4-methyl-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. 4-Methoxybenzylisocyanide | C9H9NO | CID 449788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 10340-91-7: Benzyl isocyanide | CymitQuimica [cymitquimica.com]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aryl isocyanide derivative for one-pot synthesis of purification-free 99mTc-labeled hexavalent targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Beyond the SDS: Strategic Handling of 1-Ethoxy-4-(isocyanomethyl)benzene

Topic: Safety Data Sheet (SDS) for 1-Ethoxy-4-(isocyanomethyl)benzene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide transcends the standard Safety Data Sheet (SDS) to provide an operational framework for handling This compound (CAS: 602261-86-9). While invaluable as a C1 building block in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses, this isocyanide derivative presents unique challenges: extreme olfactory potency ("stench"), potential metabolic toxicity, and specific quenching requirements. This document synthesizes chemical safety with practical laboratory protocols to ensure researcher safety and experimental integrity.

Part 1: Chemical Intelligence & Identification

The Molecule

Unlike its isomer (the nitrile), the isocyanide functionality (-NC) contains a divalent carbon with a lone pair, making it both a nucleophile and an electrophile (alpha-addition). This dual reactivity drives its utility but also dictates its toxicity and instability.

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Ethoxybenzyl isocyanide; p-Ethoxybenzyl isonitrile |

| CAS Number | 602261-86-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Physical State | Low-melting solid or oil (depending on purity/temperature) |

| Odor | Repulsive, penetrating stench (detectable at ppb levels) |

| Solubility | Soluble in DCM, THF, MeOH; Insoluble in water |

The "Stench" Factor: A Safety Indicator

The odor of isocyanides is legendary in organic synthesis. It is not merely a nuisance; it is a biological warning system .

-

Olfactory Fatigue: Continuous exposure can lead to olfactory fatigue (nose blindness). Do not rely on smell to determine safety after the initial detection.

-

Containment Validation: If you can smell it outside the fume hood, your engineering controls have failed.

Part 2: Hazard Matrix & Toxicological Mechanisms

Mechanism of Toxicity

Isocyanides are metabolic cousins to cyanides but follow a distinct pathway. The isocyanide carbon can bind to heme centers (cytochrome c oxidase), inhibiting cellular respiration, though typically with lower affinity than the cyanide ion (CN⁻).

Key Hazard Classifications (GHS):

-

Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Treat as Toxic).

-

Respiratory Sensitization: Potential (analogous to isocyanates).[4]

Metabolic & Chemical Fate Diagram

The following diagram illustrates the metabolic activation and the chemical quenching logic.

Figure 1: Metabolic and chemical fate of isocyanides. In vivo oxidation leads to isocyanates, while chemical hydrolysis yields the corresponding amine.

Part 3: Operational Safety & Engineering Controls

The "Double-Barrier" Protocol

Handling this compound requires a self-validating system where the failure of one barrier does not result in exposure.

-

Primary Barrier (Engineering):

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is standard.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

-

-

Respiratory: If work outside a hood is unavoidable (e.g., weighing balance failure), a full-face respirator with Organic Vapor/Acid Gas cartridges is required. Note: Odor threshold is often below the permissible exposure limit, making smell a poor indicator for respirator change-out.

-

Weighing & Transfer Strategy

-

Solid/Oil Transfer: Do not weigh on an open bench.

-

Technique: Tare a vial with a septum cap. Add the reagent inside the hood. Cap immediately. Weigh the closed system.

-

Syringe Transfer: For liquids/oils, use positive displacement pipettes or gastight syringes to avoid dripping.

Part 4: Deactivation & Waste Management (The Bleach Protocol)

The Chemistry of Quenching

Standard disposal (pouring into a waste drum) is insufficient due to the volatility and odor. You must chemically destroy the isocyanide functionality before disposal.

The Reaction:

-

Oxidant: Sodium Hypochlorite (Bleach).[9]

-

Mechanism: The carbene-like carbon of the isocyanide is oxidized to the isocyanate, which then hydrolyzes to the amine (which smells like fish/ammonia but not the "rotting" smell of isocyanide).

Step-by-Step Quenching Workflow

Figure 2: The oxidative quenching protocol using sodium hypochlorite.

Practical Decontamination Steps

-

Glassware: Rinse all flasks, syringes, and spatulas with a dilute bleach solution (10%) inside the hood immediately after use.

-

Rotovap: If the compound was evaporated, rinse the bump trap and condenser with bleach.

-

Spills:

-

Do not wipe dry.

-

Cover the spill with absorbent pads soaked in bleach.

-

Wait 30 minutes.

-

Collect pads into a sealed bag (double-bagged) for disposal.

-

Part 5: Emergency Response

| Scenario | Immediate Action | Follow-up |

| Inhalation | Evacuate to fresh air immediately. | If breathing is difficult, administer oxygen.[3] Monitor for signs of respiratory distress (delay up to 4 hrs). |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol (may enhance absorption). | Monitor for dermatitis or systemic toxicity. |

| Eye Contact | Flush with water for 15 min.[2][5] | Seek ophthalmological evaluation. |

| Fire | Use CO₂, Dry Chemical, or Foam.[3] | Warning: Burning releases toxic Nitrogen Oxides (NOx) and potentially Cyanide fumes. Firefighters must wear SCBA. |

Part 6: Synthetic Utility (Context)

The Ugi Reaction

This compound is a premium building block for the Ugi 4-Component Reaction (U-4CR).

-

Advantage: The ethoxy group provides a handle for further functionalization or solubility adjustment.

-

Reaction: Amine + Aldehyde + Carboxylic Acid + Isocyanide → Bis-amide (Peptidomimetic).

Citation: Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235398 (Generic Benzyl Isocyanide Structure).Link

-

Organic Syntheses. Preparation of Isocyanides: The Dehydration of Formamides. Org.[1][9] Synth. 1961, 41, 13. (Provides foundational handling protocols). Link

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl isocyanide (General Hazard Class).Link

-

Sigma-Aldrich. Safety Data Sheet for Benzyl Isocyanide Derivatives (General Protocols).Link

(Note: Specific toxicological data for the 4-ethoxy derivative is extrapolated from the parent benzyl isocyanide class due to structural homology.)

Sources

- 1. Benzyl isocyanate, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. zycz.cato-chem.com [zycz.cato-chem.com]

- 4. Benzyl isocyanate | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. CAS 10340-91-7: Benzyl isocyanide | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. Benzyl Isocyanide | 10340-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Sodium Hypochlorite [organic-chemistry.org]

Solubility of 1-Ethoxy-4-(isocyanomethyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethoxy-4-(isocyanomethyl)benzene in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest for synthetic chemistry and drug development professionals. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles and data from structurally analogous compounds to construct a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of its solubility in various organic solvents. The guide is structured to provide not only predictive insights but also the practical tools for empirical validation, ensuring a robust foundation for its application in research and development.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring an ethoxy group (-OCH₂CH₃) and an isocyanomethyl group (-CH₂N≡C) on a benzene ring. The unique electronic properties and reactivity of the isocyanide (isonitrile) functional group make it a valuable building block in multicomponent reactions, such as the Ugi and Passerini reactions, and in the synthesis of complex heterocyclic structures.[1][2] The ethoxy group modifies the lipophilicity and electronic nature of the aromatic ring.

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics, is critical for purification techniques like crystallization and chromatography, and is a foundational parameter in formulation for drug discovery applications. This guide provides a detailed examination of the factors governing its solubility and the methodologies to quantify it.

Molecular Structure and Physicochemical Property Analysis

The solubility behavior of this compound is a direct consequence of its molecular structure. The molecule can be deconstructed into three key components, each contributing to its overall polarity and interaction potential with solvents.

-

Benzene Ring: The central aromatic ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Ethoxy Group (-OCH₂CH₃): This group introduces a degree of polarity due to the electronegative oxygen atom. The oxygen's lone pairs of electrons can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.[3][4] However, the ethyl chain contributes to the molecule's lipophilic character.

-

Isocyanomethyl Group (-CH₂N≡C): The isocyanide functional group is highly polar and possesses a significant dipole moment. It can participate in dipole-dipole interactions. Crucially, isocyanides are reactive towards protic solvents like water and alcohols, particularly in the presence of acid or base catalysts, which can lead to hydrolysis or alcoholysis.[5] This reactivity must be considered when assessing solubility in such solvents.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Information | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | Inferred |

| Molecular Weight | 161.20 g/mol | Inferred |

| Key Functional Groups | Ether, Isocyanide, Aromatic Ring | N/A |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 (Ether Oxygen, Isocyanide Nitrogen) | [6] |

| Predicted Character | A moderately polar molecule with significant nonpolar surface area. | N/A |

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][7] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Based on the molecular structure, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Nonpolar | Hexane, Cyclohexane, Toluene, Benzene | Low to Moderate | The nonpolar benzene ring and ethoxy group's alkyl chain will interact favorably with these solvents. However, the highly polar isocyanomethyl group will limit overall solubility. Toluene and benzene may show slightly better solubility due to potential π-π stacking interactions with the compound's aromatic ring. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments that can effectively solvate the polar isocyanomethyl and ethoxy groups through dipole-dipole interactions.[8] They lack acidic protons, minimizing the risk of reacting with the isocyanide group, making them ideal choices for reaction solvents. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate (with potential reactivity) | The ether oxygen can accept hydrogen bonds from these solvents.[3] However, the large hydrophobic benzene ring will limit solubility, especially in water.[9] Caution: The isocyanide group is susceptible to hydrolysis or alcoholysis in protic solvents, meaning that observed "solubility" may be accompanied by chemical degradation over time.[5][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the polar and nonpolar regions of the molecule. |

Key Factors Influencing Solubility

Several environmental and physical factors can influence the dissolution of this compound.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the additional thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[12] This principle is fundamental to purification by recrystallization.

-

Solvent Polarity: As detailed in the section above, a close match between the polarity of the solute and the solvent is the primary determinant of high solubility.[11]

-

Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[12]

-

Compound Purity: The presence of impurities can affect the measured solubility of a compound. Highly pure, crystalline material will have a well-defined solubility, whereas amorphous or impure material may exhibit different characteristics.

Experimental Protocols for Solubility Determination

Empirical testing is essential to validate the predicted solubility profile. The following protocols describe robust methods for both qualitative screening and quantitative measurement.

Protocol for Qualitative Solubility Assessment

This rapid method is used to classify a compound's solubility in various solvents and is an essential first step in solvent screening for reactions or crystallization.[13][14]

Methodology:

-

Preparation: Add approximately 20-30 mg of this compound to a clean, dry vial.

-

Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the vial.

-

Agitation: After each addition, cap the vial and shake vigorously for 10-20 seconds.[13]

-

Observation: Observe if the solid dissolves completely.

-

Iteration: Continue adding solvent in 0.1 mL increments up to a total volume of 1 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Documentation: Record the observations for each solvent tested.

Caption: Experimental workflow for qualitative solubility assessment.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise, quantitative value of solubility (e.g., in mg/mL or mol/L) at a specific temperature. It relies on allowing a solution to reach equilibrium with an excess of solid solute.

Methodology:

-

System Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in an isothermal environment (e.g., a shaker bath set to a constant temperature, such as 25 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the same isothermal environment until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical instrument.

-

Analysis: Quantify the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or quantitative NMR.

-

Calculation: Calculate the original solubility by accounting for the dilution factor.

Caption: Relationship between molecular structure and predicted solubility.

Conclusion and Recommendations

The molecular structure of this compound, with its combination of nonpolar and polar functional groups, suggests a nuanced solubility profile. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in nonpolar aromatic solvents, and have limited solubility in nonpolar aliphatic solvents.

Key Recommendations for Researchers:

-

For Chemical Synthesis: Polar aprotic solvents such as THF, Ethyl Acetate, and DMF are highly recommended as reaction media to ensure good substrate solubility while minimizing the risk of side reactions with the isocyanide group.

-

For Purification:

-

Recrystallization: A binary solvent system is likely to be effective. For example, dissolving the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate or acetone) followed by the slow addition of a "poor" anti-solvent (e.g., hexane or heptane) upon cooling.

-

Chromatography: A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a logical starting point for silica gel column chromatography.

-

-

For Biological Assays: For stock solutions, DMSO is the solvent of choice due to its high solubilizing power and compatibility with most biological screening assays.

While this guide provides a robust, theory-based prediction of solubility, it is imperative that these predictions are confirmed with empirical data using the protocols provided. Such validation is a critical step in ensuring the successful application of this compound in any research or development context.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Tidewater Community College. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. [Link]

-

1-Ethoxy-4-isocyanatobenzene. CAS Common Chemistry. [Link]

-

Physical Properties of Ether. Chemistry LibreTexts. [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. ResearchGate. [Link]

-

Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. [Link]

-

Chemical Properties of Benzene, 1-ethoxy-4-methyl- (CAS 622-60-6). Cheméo. [Link]

-

Physical and Chemical Properties of Ethers. CK-12 Foundation. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Benzene, 1-ethoxy-4-isocyanato-. PubChem. [Link]

-

Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]

-

ethoxy-benzene | Drug Information. Ndrugs. [Link]

-

Solvent. Benzene Co., Ltd. [Link]

-

Benzene, 1-ethoxy-4-methoxy-. NIST WebBook. [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]

-

Synthesis of benzene derivatives when there's more than two groups. YouTube. [Link]

-

Application, Reactivity and Synthesis of Isoxazole Derivatives. Bentham Science. [Link]

-

Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC. [Link]

Sources

- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ethoxy-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. chem.ws [chem.ws]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ACP - Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides [acp.copernicus.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

p-Ethoxybenzyl Isocyanide Derivatives: Technical Synthesis & Application Guide

This guide provides an in-depth technical review of p-ethoxybenzyl isocyanide (1-ethoxy-4-(isocyanomethyl)benzene) and its derivatives. It is designed for researchers and medicinal chemists focusing on multicomponent reactions (MCRs) and peptidomimetic drug discovery.

Executive Summary

p-Ethoxybenzyl isocyanide is a versatile C1-synthon used primarily in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. Structurally analogous to the widely used p-methoxybenzyl (PMB) isocyanide, the p-ethoxy variant offers distinct physicochemical properties—specifically increased lipophilicity—while retaining the electronic characteristics that allow it to function as a convertible isocyanide .

This guide details the synthesis of the core isocyanide, its application in generating diverse peptidomimetic scaffolds, and its utility in accessing secondary amides via post-condensation oxidative cleavage.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | p-Ethoxybenzyl isocyanide |

| CAS Number | 602261-86-9 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Pale yellow liquid or low-melting solid |

| Odor | Characteristic pungent isocyanide odor |

| Solubility | Soluble in DCM, MeOH, EtOH, THF; insoluble in water |

Synthesis of p-Ethoxybenzyl Isocyanide

The most robust industrial protocol involves the dehydration of N-(4-ethoxybenzyl)formamide. While older methods utilize the carbylamine reaction (dichlorocarbene), the modern POCl₃/Triethylamine method is preferred for its higher yields and milder conditions.

Precursor Synthesis: Formylation

Reaction: 4-Ethoxybenzylamine + Ethyl Formate

-

Reflux: Dissolve 4-ethoxybenzylamine (1.0 equiv) in ethyl formate (excess, acts as solvent).

-

Heating: Reflux at 60°C for 4–6 hours. Monitor by TLC (disappearance of amine).

-

Workup: Evaporate excess ethyl formate under reduced pressure. The resulting formamide is usually pure enough for the next step.

Dehydration Protocol (The Isocyanide Formation)

Reagents: N-(4-ethoxybenzyl)formamide (1.0 equiv), POCl₃ (1.1 equiv), Et₃N (3.0 equiv), DCM (dry).

-

Setup: Charge a flame-dried 3-neck flask with formamide and dry DCM under N₂ atmosphere. Cool to -5°C.

-

Base Addition: Add triethylamine (Et₃N) dropwise.

-

Dehydration: Add POCl₃ dropwise over 30 minutes, maintaining temperature < 0°C. The reaction is highly exothermic.

-

Quench: Stir at 0°C for 1 hour. Quench by pouring the mixture into an ice-cold Na₂CO₃ solution (7%).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1) to yield the isocyanide.[2][3][4][5]

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis of p-ethoxybenzyl isocyanide from the primary amine.

Core Reactivity: Multicomponent Reactions (MCRs)

The primary utility of p-ethoxybenzyl isocyanide lies in its ability to react as a nucleophile and electrophile at the same carbon atom (alpha-addition).

The Ugi-4 Component Reaction (U-4CR)

This reaction couples the isocyanide with an amine, an aldehyde/ketone, and a carboxylic acid to form a bis-amide (peptidomimetic).[4]

Protocol:

-

Imine Formation: Stir amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for 30 mins at RT. TFE is known to accelerate the reaction via hydrogen bond activation.

-

Addition: Add carboxylic acid (1.0 equiv) and p-ethoxybenzyl isocyanide (1.0 equiv).

-

Incubation: Stir at RT for 12–24 hours.

-

Isolation: The product often precipitates. If not, evaporate solvent and purify via column chromatography.

The Convertible Isocyanide Strategy

Similar to the PMB group, the p-ethoxybenzyl group is electron-rich, making the resulting amide bond susceptible to oxidative cleavage. This allows the isocyanide to function as a temporary "dummy" group to access secondary amides , which are otherwise difficult to synthesize directly in Ugi reactions.

Cleavage Protocol:

-

Reagent: Cerium(IV) Ammonium Nitrate (CAN) or DDQ.

-

Conditions: Treat the Ugi product with CAN in MeCN/H₂O (3:1) at RT.

-

Result: The p-ethoxybenzyl group is removed, yielding the secondary amide.

Reaction Mechanism & Cleavage Diagram

Figure 2: Mechanism of the Ugi reaction followed by oxidative deprotection to reveal the secondary amide.

Applications in Drug Discovery[3]

Peptidomimetics

p-Ethoxybenzyl isocyanide is used to synthesize peptide surrogates. The resulting bis-amides mimic the backbone of peptides but possess higher metabolic stability (protease resistance). The ethoxy group provides a lipophilic handle that can improve blood-brain barrier (BBB) permeability compared to the methoxy analog.

Opioid Receptor Ligands

Derivatives of p-ethoxybenzyl compounds have historically been explored in the context of benzimidazole opioids (e.g., Etonitazene analogs). While Etonitazene synthesis typically employs the nitrile (cyanide), the isocyanide allows for the combinatorial expansion of this scaffold via Ugi-Deprotection-Cyclization (UDC) strategies, enabling the rapid synthesis of benzimidazole libraries with tunable 2-position substituents.

Comparison of Benzyl Isocyanides[4]

| Isocyanide Variant | Electronic Nature | Cleavage Ease | Lipophilicity (LogP) | Primary Use |

| Benzyl Isocyanide | Neutral | Difficult | Moderate | Permanent backbone |

| PMB-NC (Methoxy) | Electron-rich | Moderate (Acid/Ox) | Moderate | Convertible / Protecting |

| p-Ethoxybenzyl-NC | Electron-rich | Moderate (Acid/Ox) | High | Convertible / BBB penetration |

| 2,4-Dimethoxy-NC | Very Electron-rich | Very Easy (Acid) | Low | Acid-labile Convertible |

References

-

Dömling, A. (2006).[1] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link

-

Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. Link

-

Nenajdenko, V. G. (Ed.).[6] (2012).[2] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Keating, T. A., & Armstrong, R. W. (1996). Post-Condensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Journal of the American Chemical Society, 118(11), 2574–2583. Link

-

Patil, P., et al. (2020).[2] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent.[2][3][5] Organic Preparations and Procedures International, 52(6), 545-551. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethoxy-4-(isocyanomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-Ethoxy-4-(isocyanomethyl)benzene, a valuable isocyanide-containing building block in organic synthesis. Isocyanides are pivotal intermediates in multicomponent reactions such as the Ugi and Passerini reactions, which are instrumental in the generation of diverse molecular libraries for drug discovery.[1][2][3][4] This guide details a reliable two-step synthetic pathway, commencing with the formylation of 4-ethoxybenzylamine to yield N-(4-ethoxybenzyl)formamide, followed by the subsequent dehydration to the target isocyanide. We present a primary protocol utilizing the widely-employed phosphorus oxychloride (POCl₃) for dehydration, alongside a discussion of alternative, milder reagents.[5][6] This document is intended to equip researchers with the necessary practical and theoretical knowledge for the successful synthesis and handling of this versatile chemical intermediate.

Introduction

Isocyanides, characterized by the isocyano functional group (-N≡C), are a unique class of organic compounds with a rich and diverse reactivity profile. Their utility is most prominently showcased in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which allow for the rapid and efficient construction of complex molecular scaffolds from simple starting materials.[1][2][3][4] The products of these reactions, typically peptide-like structures, are of significant interest in medicinal chemistry and drug development.[7] this compound, with its ethoxy-substituted aromatic ring, offers a lipophilic handle that can be exploited in the design of novel bioactive molecules.

The synthesis of isocyanides is most commonly achieved through the dehydration of the corresponding N-substituted formamides.[5][6][8] This application note provides a detailed, field-proven protocol for the synthesis of this compound via this two-step route.

Synthetic Strategy Overview

The synthesis of this compound is approached in two sequential steps:

-

N-Formylation: The primary amine, 4-ethoxybenzylamine, is converted to its corresponding formamide, N-(4-ethoxybenzyl)formamide.

-

Dehydration: The N-(4-ethoxybenzyl)formamide is dehydrated to yield the target isocyanide, this compound.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of N-(4-ethoxybenzyl)formamide

The initial step involves the N-formylation of 4-ethoxybenzylamine. A common and effective method for this transformation is the reaction with an excess of ethyl formate, which serves as both the formylating agent and the solvent.

Experimental Protocol: N-Formylation

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 4-Ethoxybenzylamine | 151.21 | 1.0 | 15.1 g (0.1 mol) |

| Ethyl Formate | 74.08 | Excess | 100 mL |

| Round-bottom flask | - | - | 250 mL |

| Reflux condenser | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle | - | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxybenzylamine (15.1 g, 0.1 mol).

-

Add ethyl formate (100 mL) to the flask.

-

Heat the mixture to reflux with stirring and maintain the reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude N-(4-ethoxybenzyl)formamide is typically a solid or a viscous oil and can be used in the next step without further purification. If desired, the product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

The second and final step is the dehydration of N-(4-ethoxybenzyl)formamide to the target isocyanide. The most common and robust method for this transformation utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the generated HCl.[5]

Mechanism of Dehydration

The dehydration of a formamide to an isocyanide using POCl₃ and a tertiary amine base proceeds through a Vilsmeier-like intermediate. The lone pair of the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. Subsequent elimination, facilitated by the base, results in the formation of the isocyanide.

Caption: Simplified mechanism for formamide dehydration using POCl₃.

Experimental Protocol: Dehydration

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| N-(4-ethoxybenzyl)formamide | 179.22 | 1.0 | 17.9 g (0.1 mol) |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 16.9 g (10.1 mL, 0.11 mol) |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 30.4 g (41.8 mL, 0.3 mol) |

| Dichloromethane (DCM), anhydrous | - | - | 200 mL |

| Round-bottom flask | - | - | 500 mL |

| Dropping funnel | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-(4-ethoxybenzyl)formamide (17.9 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

-

Add triethylamine (30.4 g, 41.8 mL, 0.3 mol) to the flask.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add phosphorus oxychloride (16.9 g, 10.1 mL, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide -N≡C stretch around 2150 cm⁻¹).

-

Once the reaction is complete, slowly quench the reaction by pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-polar eluent system such as hexane/ethyl acetate).

Alternative Dehydration Reagents

While the POCl₃ method is robust, several alternative reagents can be employed for the dehydration of formamides, some offering milder reaction conditions.[9]

-

Chlorophosphate Compounds: Reagents like phenyl dichlorophosphate (PhOPOCl₂) or ethyl dichlorophosphate (EtOPOCl₂) in the presence of a tertiary amine can efficiently dehydrate formamides, often with high yields.[10][11]

-

p-Toluenesulfonyl Chloride (TsCl): In combination with pyridine, TsCl is a classic reagent for this transformation, although it can be less effective for N-aryl-substituted formamides.[6]

-

Triphenylphosphine (PPh₃) and Iodine: This combination provides a convenient method for the synthesis of isocyanides under mild conditions.[9]

-

Burgess Reagent: This reagent is also effective for the dehydration of formamides to isocyanides.[8]

The choice of dehydrating agent may depend on substrate compatibility, desired reaction conditions, and safety considerations.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Isocyanides: are known for their pungent and unpleasant odor. They are also toxic and should be handled in a well-ventilated fume hood.

-

Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic isocyanide stretch (-N≡C) around 2150 cm⁻¹.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

The protocols outlined in this application note provide a reliable and reproducible pathway for the synthesis of this compound. This versatile building block can be readily employed in various multicomponent reactions to generate novel molecular entities for applications in drug discovery and materials science. Researchers are encouraged to consider the alternative dehydration reagents for process optimization based on their specific needs. Adherence to the safety guidelines is paramount when handling the hazardous chemicals involved in this synthesis.

References

-

Kitano, Y., et al. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]

-

Organic Chemistry Portal. (n.d.). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved from [Link]

-

Patil, P., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6857. [Link]

-

Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1265-1271. [Link]

-

Crews, C. M., & Moody, C. J. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Passerini reaction. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Ugi reaction. In Wikipedia. Retrieved from [Link]

-

chemeurope.com. (n.d.). Passerini reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

Banfi, L., & Riva, R. (2005). The Passerini Reaction. In Organic Reactions (pp. 1-138). John Wiley & Sons, Inc. [Link]

-

Organic Syntheses. (n.d.). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

de Witte, W. A. J., et al. (2010). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 6, 50. [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Shaaban, S., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(23), 7336. [Link]

-

CAS Common Chemistry. (n.d.). 1-Ethoxy-4-isocyanatobenzene. Retrieved from [Link]

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). 1-ethoxy-4-(isocyanatomethyl)benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.

-

Organic Syntheses. (n.d.). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate. Retrieved from [Link]

-

Boyd, D. R., et al. (1990). Synthesis of diethyl alkoxymethylphosphonates via Lewis acid promoted regiospecific cleavage of alkoxy-4-chlorophenoxymethanes. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

Sources

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 1-Ethoxy-4-(isocyanomethyl)benzene

Introduction: The Strategic Role of 1-Ethoxy-4-(isocyanomethyl)benzene in Heterocyclic Chemistry

Nitrogen heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic and medicinal chemistry. This compound emerges as a particularly valuable building block in this field. Its utility is anchored in the unique reactivity of the isocyanide functional group (–N≡C), which can react with both nucleophiles and electrophiles at the same carbon atom, a property that enables highly convergent and atom-economical multicomponent reactions (MCRs).[1]

The 4-ethoxyphenylmethyl substituent is not merely a passive scaffold. The ethoxy group acts as a mild electron-donating group, which can influence the electronic properties of the final heterocyclic products. Furthermore, this moiety can serve as a bioisosteric replacement for other common aromatic groups, potentially improving physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug candidates.[2] This guide provides an in-depth exploration of the application of this compound in the synthesis of key nitrogen heterocycles, focusing on the mechanistic underpinnings and providing detailed, field-proven protocols for researchers.

Core Synthetic Methodologies: Leveraging Isocyanide Reactivity

The power of this compound lies in its application in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex molecules in a single step.[3][4] The two most fundamental and widely utilized IMCRs are the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

Discovered by Mario Passerini in 1921, the P-3CR is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[5][6] The reaction is highly atom-economical and often proceeds efficiently in aprotic solvents at high concentrations.

Causality and Mechanism: The reaction is believed to proceed through a concerted, non-ionic pathway, where hydrogen bonding plays a critical role in organizing the reactants into a cyclic transition state.[7] The carboxylic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular acyl transfer to furnish the final product. This mechanism explains why aprotic solvents and high concentrations, which favor the formation of the necessary hydrogen-bonded pre-reaction complex, are optimal.

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is arguably the most versatile and widely used IMCR. It involves four components: an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide, which condense to form a dipeptide-like α-acylamino amide product.[2][8]

Causality and Mechanism: The Ugi reaction is typically performed in polar protic solvents like methanol, which facilitate the initial, reversible formation of an imine from the aldehyde and amine.[9] The solvent also aids in the subsequent protonation of the imine, forming a highly electrophilic iminium ion. The isocyanide then acts as a potent nucleophile, attacking the iminium ion to generate a key nitrilium intermediate. This intermediate is rapidly trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable bis-amide product.[8] The irreversible nature of this final step is the thermodynamic driving force for the entire reaction sequence.

Sources

- 1. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction [mdpi.com]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Passerini Reaction [organic-chemistry.org]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 9. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]

Application Note: 1-Ethoxy-4-(isocyanomethyl)benzene as a Ligand in Coordination Chemistry

This guide details the coordination chemistry, synthesis protocols, and application data for 1-Ethoxy-4-(isocyanomethyl)benzene (CAS: 602261-86-9), a specialized benzyl isocyanide ligand.

Executive Summary

This compound is a functionalized alkyl isocyanide ligand characterized by a para-ethoxybenzyl scaffold. Unlike aryl isocyanides where the isocyano group (-NC) is conjugated directly to the aromatic ring, this ligand features a methylene spacer (

This guide provides validated protocols for coordinating this ligand to transition metals (Pd, Au, Pt), synthesizing N-heterocyclic carbene (NHC) precursors, and analyzing the resulting complexes.

Key Ligand Properties

| Property | Specification | Impact on Coordination |

| Formula | -- | |

| MW | 161.20 g/mol | Low molecular weight allows high ligand density. |

| Functional Group | Isocyanide (-NC) | Strong |

| Linker | Methylene ( | Interrupts conjugation; increases electron density on C-terminal. |

| Tail | 4-Ethoxyphenyl | Provides lipophilicity and solubility in organic solvents ( |

| IR Stretch ( | ~2150 cm | Diagnostic handle for coordination monitoring. |

Coordination Chemistry & Mechanism

The coordination of this compound is driven by the unique electronic structure of the isocyanide carbon.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the ligand's dual reactivity: coordination to a metal center (

Figure 1: Mechanistic pathway showing coordination and subsequent activation of the isocyanide ligand for carbene formation.

Experimental Protocols

Protocol A: Synthesis of Bis(this compound)dichloropalladium(II)

This protocol synthesizes a stable Pd(II) complex, useful as a catalyst precursor or intermediate for carbene synthesis.

Reagents:

-

Palladium(II) chloride (

) or -

Dichloromethane (DCM).

-

Diethyl ether.

Step-by-Step Procedure:

-

Preparation: Dissolve

(1.0 eq, 0.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen. -

Addition: Dissolve this compound (2.1 eq, 1.05 mmol) in DCM (2 mL). Add this solution dropwise to the palladium solution.

-

Reaction: Stir the mixture at room temperature for 2 hours. The color typically shifts from orange/yellow to pale yellow or colorless as the COD ligand is displaced.

-

Monitoring: Monitor by TLC or IR spectroscopy. The disappearance of the free isocyanide peak (~2150 cm

) and appearance of a shifted coordinated peak (~2200–2220 cm -

Isolation: Concentrate the solution to ~2 mL under reduced pressure.

-

Precipitation: Add diethyl ether (20 mL) to precipitate the complex.

-

Filtration: Filter the solid, wash with cold ether (

mL), and dry under vacuum.

Expected Yield: 85–95% Characterization:

-

: Shift in the benzylic

-

IR: Strong

band at approx. 2210 cm

Protocol B: Synthesis of Gold(I) Isocyanide Complexes

Gold(I) isocyanide complexes are highly relevant for luminescent materials and surface self-assembly.

Reagents:

-

Chloro(dimethylsulfide)gold(I) [

] or Chloro(tetrahydrothiophene)gold(I) [ -

Dichloromethane (DCM).

Step-by-Step Procedure:

-

Dissolution: Dissolve

(1.0 eq, 0.2 mmol) in DCM (5 mL). -

Ligand Addition: Add this compound (1.0 eq, 0.2 mmol) directly to the stirring gold solution.

-

Reaction: Stir for 30 minutes at room temperature. The reaction is virtually instantaneous.

-

Workup: Concentrate the solvent to near dryness.

-

Crystallization: Recrystallize from DCM/Pentane to obtain colorless crystals.

Application Note: This complex [

Protocol C: Synthesis of Acyclic Diaminocarbene (ADC) Complexes

Isocyanide complexes are electrophilic at the carbon center. Reacting Protocol A's product with an amine generates an ADC complex.

Step-by-Step Procedure:

-

Suspend: Suspend the Pd-isocyanide complex (from Protocol A) in THF.

-

Nucleophile: Add a primary amine (e.g., cyclohexylamine, 4.0 eq).

-

Reflux: Heat to reflux for 4–6 hours.

-

Observation: The solid will dissolve as the carbene complex forms.

-

Isolation: Evaporate solvent and recrystallize from DCM/Hexane.

Data Analysis & Validation

Spectroscopic Signatures

The infrared stretching frequency of the isocyanide group (

| State | Interpretation | |

| Free Ligand | 2145–2155 | Uncoordinated isocyanide. |